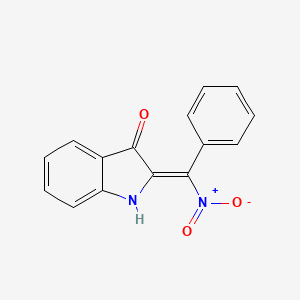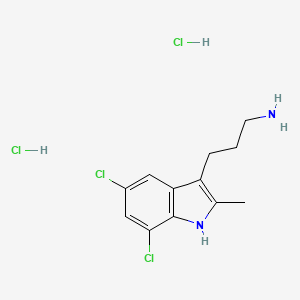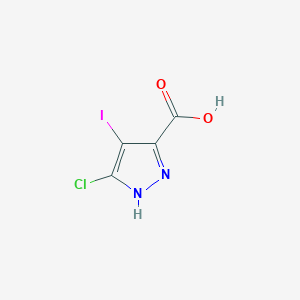![molecular formula C16H17NO5 B15251602 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a furan ring, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 1-(2-furyl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and furan groups may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)acetic acid: Similar structure but lacks the furan ring and amide group.
4-formyl-2-methoxyphenol: Precursor in the synthesis, lacks the acetamide and furan components.
2-(4-formyl-2-methoxyphenoxy)acetamide: Similar but lacks the furan ring.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is unique due to the presence of both the furan ring and the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
2-(4-formyl-2-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO5/c1-11(13-4-3-7-21-13)17-16(19)10-22-14-6-5-12(9-18)8-15(14)20-2/h3-9,11H,10H2,1-2H3,(H,17,19) |
Clave InChI |
LXACLFKQLPWJFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)






![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)


